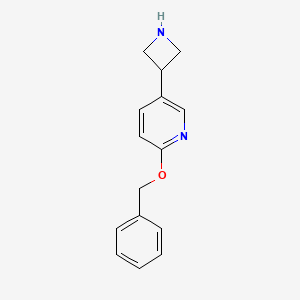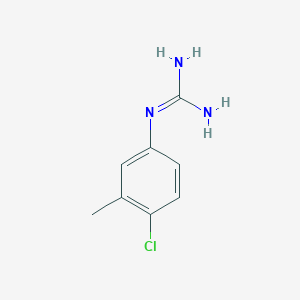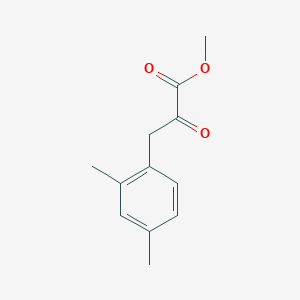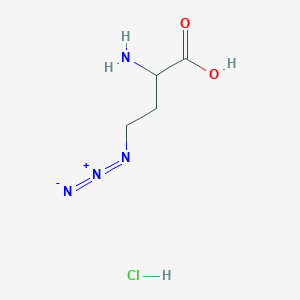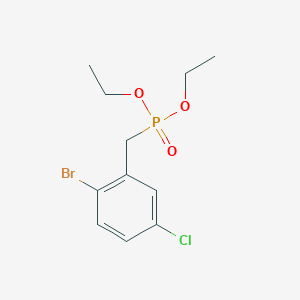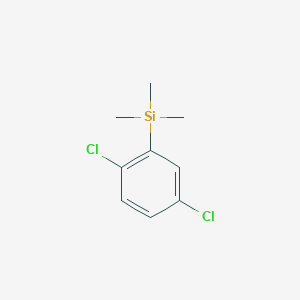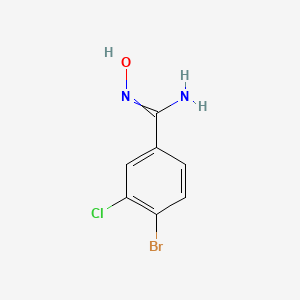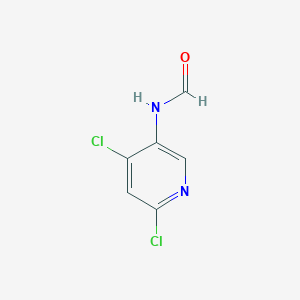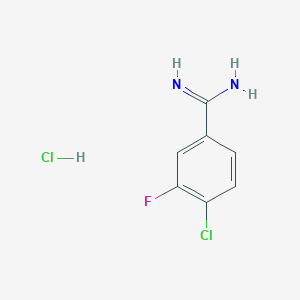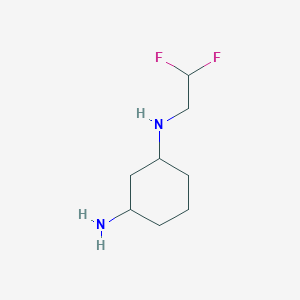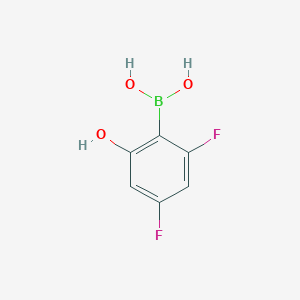
(2,4-Difluoro-6-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-6-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H6BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a hydroxyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-6-hydroxyphenyl)boronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-6-iodophenol using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a prominent reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Quinones: Formed via oxidation of the hydroxyl group.
Substituted Phenyl Derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
(2,4-Difluoro-6-hydroxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in the synthesis of biologically active compounds and pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-6-hydroxyphenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The hydroxyl and fluorine substituents influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but with one less fluorine atom.
4-Hydroxyphenylboronic acid: Lacks fluorine substituents, making it less reactive in certain reactions.
2,3-Difluoro-4-(heptyloxy)phenylboronic acid: Contains additional alkoxy substituents, altering its reactivity and applications.
Uniqueness: (2,4-Difluoro-6-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl substituents, which enhance its reactivity and versatility in various chemical reactions. The fluorine atoms increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H5BF2O3 |
|---|---|
Molecular Weight |
173.91 g/mol |
IUPAC Name |
(2,4-difluoro-6-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H |
InChI Key |
ARSCWDXRBXUEEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


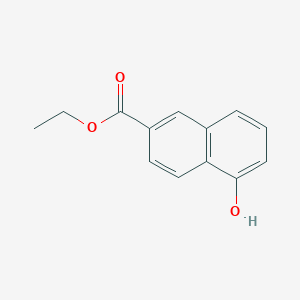
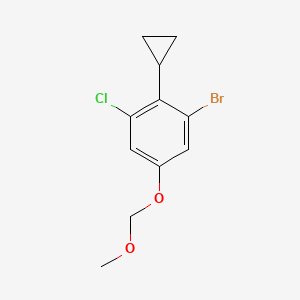
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)

